molecular formula C12H18BrN3O2 B2632457 5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2415534-79-9

5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2632457
CAS No.: 2415534-79-9
M. Wt: 316.199
InChI Key: PFHIRLYZKJBIET-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine is a brominated pyrimidine derivative with a substituted piperidinyloxy group at the 2-position. Its structure features a pyrimidine core substituted with a bromine atom at the 5-position and a 1-(2-methoxyethyl)piperidin-4-yl ether moiety at the 2-position. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and antiviral agents .

Properties

IUPAC Name

5-bromo-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-17-7-6-16-4-2-11(3-5-16)18-12-14-8-10(13)9-15-12/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHIRLYZKJBIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent functionalizationThe reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Compounds:

5-Bromo-2-(piperidin-4-yloxy)pyrimidine

  • Substituent : Unmodified piperidine.
  • Impact : Reduced solubility compared to the target compound due to the absence of the hydrophilic 2-methoxyethyl group. The unsubstituted piperidine may exhibit higher basicity, affecting cellular permeability .

5-Bromo-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine

  • Substituent : 1-Methylpiperidin-4-yl.
  • Impact : The methyl group introduces steric hindrance but lacks the hydrogen-bonding capability of the 2-methoxyethyl group. This may reduce solubility and alter binding interactions in enzymatic pockets .

5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine Substituent: Thiazole-linked piperidine. However, increased molecular weight (383.31 g/mol) may reduce bioavailability .

Table 1: Substituent Effects on Piperidine Derivatives

Compound Substituent Molecular Weight (g/mol) XLogP3* Key Properties
Target Compound 1-(2-Methoxyethyl)piperidin-4-yl ~331.2 ~1.2 Enhanced solubility, moderate lipophilicity
5-Bromo-2-(piperidin-4-yloxy)pyrimidine Piperidin-4-yl 258.12 1.5 Higher basicity, lower solubility
1-Methylpiperidin-4-yl analog 1-Methylpiperidin-4-yl ~272.1 ~1.8 Increased steric hindrance
Thiazole-linked analog Thiazole-piperidine 383.31 2.3 Aromatic interactions, higher lipophilicity

*XLogP3 estimated using fragment-based methods.

Pyrimidine vs. Pyridine Core Modifications

Key Compounds:

5-Bromo-2-(piperidin-4-yl)pyridine Core: Pyridine instead of pyrimidine. Molecular weight (241.13 g/mol) and XLogP3 (1.7) suggest higher lipophilicity .

2-Amino-5-bromo-4-methoxypyrimidine Substituents: Amino and methoxy groups at positions 2 and 4. However, the absence of the piperidinyloxy group limits spatial flexibility .

Table 2: Core Structure Comparison

Compound Core Substituents Molecular Weight (g/mol) Hydrogen-Bond Donors
Target Compound Pyrimidine Br, 1-(2-methoxyethyl)piperidin-4-yl ~331.2 1 (piperidine N-H)
5-Bromo-2-(piperidin-4-yl)pyridine Pyridine Br, piperidin-4-yl 241.13 1 (piperidine N-H)
2-Amino-5-bromo-4-methoxypyrimidine Pyrimidine Br, NH2, OMe 218.04 2 (NH2)

Positional Isomerism and Halogen Effects

Key Compounds:

5-Bromo-2,4-dimethoxypyrimidine

  • Substituents : Methoxy groups at positions 2 and 4.
  • Impact : The electron-donating methoxy groups deactivate the pyrimidine ring, reducing reactivity toward electrophilic substitution compared to the target compound’s bromine and ether substituents .

5-Bromo-2-chloro-4-methoxypyrimidine

  • Substituents : Chlorine at position 2, methoxy at position 4.
  • Impact : Chlorine’s electronegativity increases the compound’s stability but may reduce nucleophilic displacement reactivity compared to the target’s ether-linked piperidine .

Table 3: Halogen and Positional Effects

Compound Substituents Reactivity Profile LogP*
Target Compound Br, 1-(2-methoxyethyl)piperidin-4-yl Moderate reactivity for further functionalization ~1.2
5-Bromo-2,4-dimethoxypyrimidine OMe, Br, OMe Low reactivity (electron-rich core) 0.79
5-Bromo-2-chloro-4-methoxypyrimidine Cl, Br, OMe High stability, limited displacement 1.1

Biological Activity

5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound features a brominated pyrimidine core linked to a piperidine moiety, which enhances its interaction with biological targets. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12H16BrN3O
  • Molecular Weight : 300.18 g/mol

This compound's unique structure allows it to interact with various biological molecules, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The presence of the bromine atom and the piperidine ring enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing signaling pathways critical for cellular function.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by targeting specific kinases involved in cell cycle regulation.
Cell Line IC50 (µM) Mechanism
A431 (vulvar carcinoma)15Inhibition of cell proliferation
MCF7 (breast cancer)20Induction of apoptosis
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Activity :
    • Researchers investigated the effects of this compound on A431 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a detailed analysis revealing apoptosis induction through caspase activation pathways.
  • Anti-inflammatory Research :
    • A study assessed the anti-inflammatory properties of the compound using LPS-stimulated macrophages. The results showed a decrease in pro-inflammatory cytokines (TNF-alpha, IL-6) after treatment with the compound, highlighting its potential application in inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperidin-4-yloxy moiety can be introduced via a Mitsunobu reaction or SN2 displacement under basic conditions. Optimization strategies include:

  • Temperature Control : Reactions performed at 0°C under nitrogen atmosphere minimize side reactions, as demonstrated in pyrimidine derivative syntheses .
  • Purification : Silica gel chromatography (e.g., 5–10% ethanol in dichloromethane) effectively isolates the product .
  • Catalyst Screening : Use of triethylamine or LiAlH4 in anhydrous solvents (e.g., ethyl dioxolane) enhances reaction efficiency .
    Yields >70% are achievable with these protocols.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Critical for confirming the pyrimidine core and substituents. For instance, the methoxyethyl group’s protons resonate at δ 3.2–3.6 ppm, while the piperidinyl protons appear as multiplet signals .
  • X-ray Crystallography : Resolves stereochemistry and confirms the piperidinyloxy linkage geometry. Crystallization in ethanol/dichloromethane mixtures produces diffraction-quality crystals (R factor < 0.05) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 356.1) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for nucleophilic substitutions. ICReDD’s integrated approach combines computational screening with experimental validation to prioritize viable pathways .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., dichloromethane vs. THF) to stabilize intermediates and reduce activation energy .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) using software like AutoDock Vina, guiding SAR modifications .

Q. How should researchers address discrepancies between theoretical and experimental data in crystallographic studies?

Methodological Answer:

  • Refinement Protocols : Use SHELXL for anisotropic displacement parameter adjustments. Discrepancies in bond lengths (e.g., C–Br vs. C–O) can be resolved by re-examining thermal motion models .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) to validate packing arrangements against computed electrostatic potentials .
  • Twinned Crystals : Apply TwinRotMat in PLATON to correct for twinning artifacts that distort unit cell parameters .

Q. What strategies are effective for resolving conflicting biological activity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Orthogonal Assays : Validate inhibitory activity using both enzymatic (e.g., IC50) and cellular (e.g., proliferation) assays to rule out assay-specific artifacts .
  • Metabolite Profiling : LC-MS/MS identifies off-target metabolites (e.g., demethylated derivatives) that may contribute to inconsistent bioactivity .
  • Co-crystallization : Resolve target-bound conformations via X-ray crystallography to confirm binding modes predicted by docking .

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